1,4,7-Trithiacycloundec-9-yne
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Overview
Description
1,4,7-Trithiacycloundec-9-yne is a cyclic thioether compound with an alkyne functionality.
Preparation Methods
1,4,7-Trithiacycloundec-9-yne can be synthesized through the reaction of 1,4-dichlorobut-2-yne with various thiol compounds under high dilution conditions. The reaction typically uses potassium hydroxide as a deprotonating agent and industrial methylated spirits as the solvent. This method yields the desired thiacycloalkyne in high purity .
Chemical Reactions Analysis
1,4,7-Trithiacycloundec-9-yne undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne functionality to alkenes or alkanes.
Substitution: The sulfur atoms in the ring can participate in nucleophilic substitution reactions.
Coordination: The alkyne functionality can coordinate with transition metals to form various complexes
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and transition metal complexes like molybdenum carbonyl . Major products formed from these reactions include sulfoxides, sulfones, alkenes, alkanes, and metal complexes .
Scientific Research Applications
1,4,7-Trithiacycloundec-9-yne has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4,7-Trithiacycloundec-9-yne involves its ability to coordinate with metal ions through its sulfur atoms and alkyne functionality. This coordination can alter the electronic properties of the metal ions, leading to various chemical and biological effects . The molecular targets include transition metals like molybdenum and cobalt, and the pathways involved include coordination and redox reactions .
Comparison with Similar Compounds
1,4,7-Trithiacycloundec-9-yne is unique among thiacycloalkynes due to its specific ring size and alkyne functionality. Similar compounds include:
1,4,7-Trithiacyclononane: A smaller ring compound with similar sulfur coordination properties.
1,5-Dithiacyclonon-7-yne: Another thiacycloalkyne with a different ring size and fewer sulfur atoms.
1,7-Dithia-4-oxa-cycloundec-9-yne: A compound with both sulfur and oxygen atoms in the ring.
Properties
CAS No. |
158548-70-0 |
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Molecular Formula |
C8H12S3 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
1,4,7-trithiacycloundec-9-yne |
InChI |
InChI=1S/C8H12S3/c1-2-4-10-6-8-11-7-5-9-3-1/h3-8H2 |
InChI Key |
ZLWZHBFKOMIQOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC#CCSCCS1 |
Origin of Product |
United States |
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